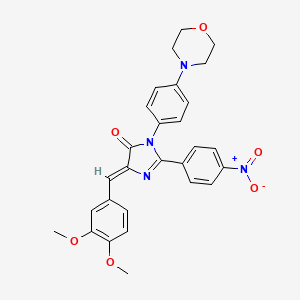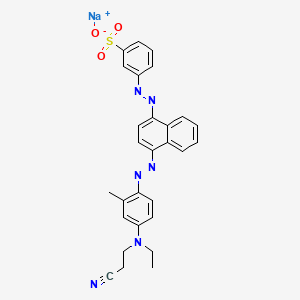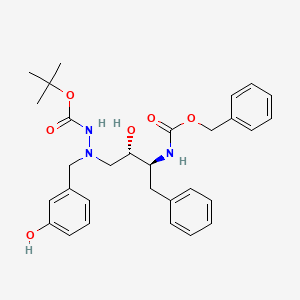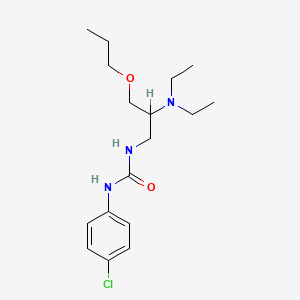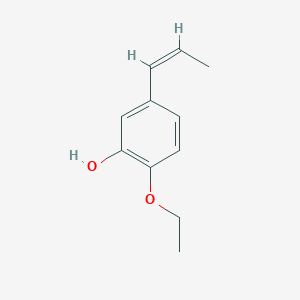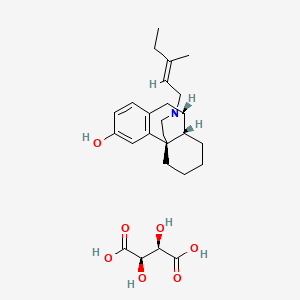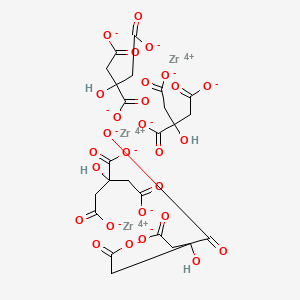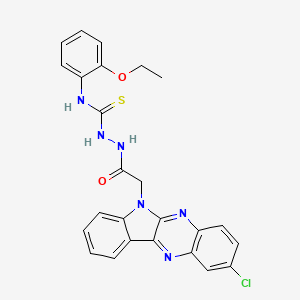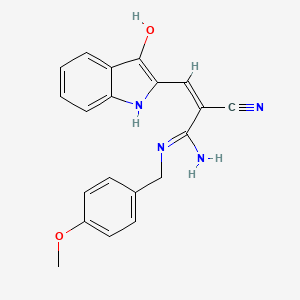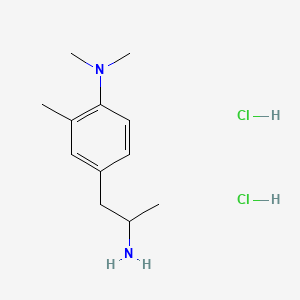
alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride is a chemical compound belonging to the phenethylamine class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride typically involves multiple steps, starting from basic organic compounds. One common synthetic route includes the alkylation of a phenethylamine derivative followed by the introduction of dimethylamino groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required standards for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurotransmitter modulation.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, leading to various physiological effects. The pathways involved include the inhibition of monoamine oxidase A and B, which are crucial for the breakdown of neurotransmitters like serotonin and dopamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: A well-known stimulant with a similar phenethylamine structure.
Methamphetamine: Another stimulant with a closely related chemical structure.
Phenethylamine: The parent compound of this class, known for its psychoactive properties.
Uniqueness
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, this compound has additional dimethylamino groups that may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
55875-60-0 |
|---|---|
Formule moléculaire |
C12H22Cl2N2 |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
4-(2-aminopropyl)-N,N,2-trimethylaniline;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-11(8-10(2)13)5-6-12(9)14(3)4;;/h5-7,10H,8,13H2,1-4H3;2*1H |
Clé InChI |
FTTQLFRJQDXCRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C)N)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



